
N1-((2-甲氧基-2,3-二氢-1H-茚-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: is a synthetic organic compound that features a unique structure combining an indene moiety with an oxalamide group
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of the process.
Materials Science: Its unique structure may be explored for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymers to impart specific characteristics, such as improved thermal stability or mechanical strength.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors. For example, the methoxy group can be introduced via methylation of a suitable precursor.
Attachment of the Oxalamide Group: The oxalamide group is introduced through a reaction between the indene derivative and oxalyl chloride, followed by treatment with an amine to form the final oxalamide structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: The indene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the indene ring.
作用机制
The mechanism by which N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can facilitate binding to hydrophobic pockets, while the oxalamide group can form hydrogen bonds with target molecules.
相似化合物的比较
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
N1-((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.
属性
IUPAC Name |
N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(8-15-12(17)11(14)16)6-9-4-2-3-5-10(9)7-13/h2-5H,6-8H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAPOPMJXKAHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
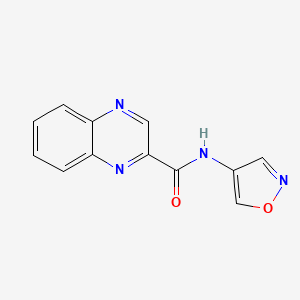
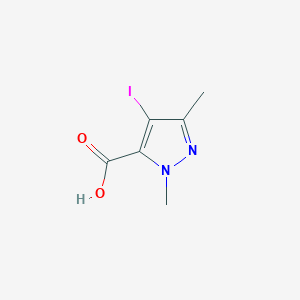
![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)

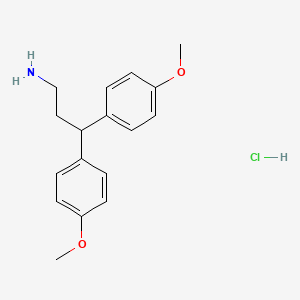
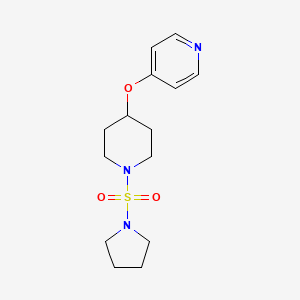

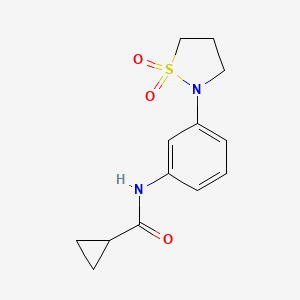

![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-2-yl)acetamide](/img/structure/B2439210.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)
![1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B2439216.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)
